

An In-depth Technical Guide to 2-(Ethoxymethyl)furan: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-(Ethoxymethyl)furan**

Cat. No.: **B1219279**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **2-(Ethoxymethyl)furan**, a furan derivative of interest in various chemical and pharmaceutical research domains.

Chemical Identity and Physical Properties

2-(Ethoxymethyl)furan, also known as furfuryl ethyl ether, is a colorless liquid with a characteristic sweet and spicy aroma.^[1] It is an organic compound featuring a furan ring substituted at the 2-position with an ethoxymethyl group.^[1]

Table 1: Chemical Identifiers for **2-(Ethoxymethyl)furan**

Identifier	Value
IUPAC Name	2-(ethoxymethyl)furan ^[2]
Synonyms	Furfuryl ethyl ether, FEMA 4114, Ethyl furfuryl ether ^[1]
CAS Number	6270-56-0 ^[1]
Molecular Formula	C ₇ H ₁₀ O ₂ ^[1]
Molecular Weight	126.15 g/mol ^[1]
InChI	1S/C7H10O2/c1-2-8-6-7-4-3-5-9-7/h3-5H,2,6H2,1H3 ^[2]
InChI Key	BHGBNDNKYPEAAT-UHFFFAOYSA-N ^[2]
SMILES	CCOCC1=CC=CO1 ^[3]

Table 2: Physicochemical Properties of **2-(Ethoxymethyl)furan**

Property	Value
Appearance	Colorless to pale yellow liquid ^[1]
Odor	Sweet, spicy ^[1]
Boiling Point	194.28 °C (rough estimate) ^[1]
Density	0.9906 g/cm ³ ^[1]
Refractive Index	1.4523 ^[1]
Flash Point	41.2 °C ^[1]
Solubility	Slightly soluble in chloroform and ethyl acetate ^[1]
Storage Temperature	2-8°C ^[1]

Chemical Structure and Spectroscopic Data

The structure of **2-(Ethoxymethyl)furan** consists of a five-membered aromatic furan ring, with an oxygen heteroatom, and an ethoxymethyl group attached to the carbon atom adjacent to the oxygen.

Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectral data is proprietary, typical spectral characteristics are well-documented.

Table 3: Spectroscopic Data for **2-(Ethoxymethyl)furan**

Spectrum	Description
¹ H NMR	The proton NMR spectrum is expected to show signals corresponding to the protons on the furan ring and the ethoxymethyl group. The furan protons typically appear in the aromatic region, while the methylene and methyl protons of the ethoxy group will be in the aliphatic region, showing characteristic splitting patterns. [4]
¹³ C NMR	The carbon NMR spectrum will display distinct peaks for the four unique carbon atoms of the furan ring and the three carbon atoms of the ethoxymethyl substituent.[4]
Infrared (IR)	The IR spectrum will exhibit characteristic absorption bands for C-O-C stretching of the furan ring and the ether linkage, as well as C-H stretching and bending vibrations for the aromatic and aliphatic components.[4]
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of furan derivatives and ethers.[4]

Synthesis of **2-(Ethoxymethyl)furan**

A common method for the synthesis of **2-(Ethoxymethyl)furan** is the etherification of 2-furanmethanol (furfuryl alcohol) with ethanol.

Experimental Protocol: Synthesis from 2-Furanmethanol and Ethanol[1]

Objective: To synthesize **2-(Ethoxymethyl)furan** via the reaction of 2-furanmethanol with ethanol using a solid acid catalyst.

Materials:

- 2-Furanmethanol (15 g)
- Ethanol (85 g)
- Tin dioxide (SnO_2) (15 g)
- 200 mL reactor

Procedure:

- Prepare a 15% by weight solution of 2-furanmethanol in ethanol by dissolving 15 g of 2-furanmethanol in 85 g of ethanol within a 200 mL reactor.
- Add 15 g of tin dioxide (SnO_2) to the solution to act as a catalyst.
- Stir the reaction mixture continuously at 150 °C for 20 hours.
- Monitor the reaction for completion.
- A comparative experiment at 200°C has been reported to yield up to 95% of **2-(ethoxymethyl)furan**.[1]

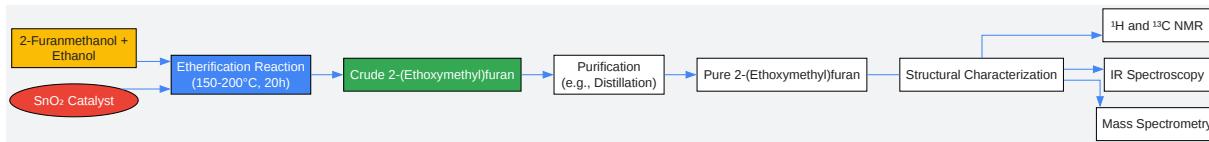
Note: This protocol is based on a patent description and may require optimization for specific laboratory conditions.

Chemical Reactivity

The reactivity of **2-(Ethoxymethyl)furan** is governed by the chemical nature of both the furan ring and the ethoxymethyl substituent.

Reactivity of the Furan Ring

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[5]


- **Electrophilic Substitution:** Furan undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially at the 2 and 5 positions.[6][7] The presence of the ethoxymethyl group at the 2-position will direct incoming electrophiles primarily to the 5-position.
- **Diels-Alder Reaction:** The furan ring can act as a diene in Diels-Alder reactions with electron-deficient dienophiles.[8]
- **Hydrogenation:** The furan ring can be hydrogenated to yield dihydrofuran and ultimately tetrahydrofuran derivatives.[8]
- **Ring Opening:** Under strong acidic conditions, the furan ring is susceptible to ring-opening and polymerization.[6]

Reactivity involving the Ethoxymethyl Group

The ether linkage in the ethoxymethyl group can be cleaved under harsh acidic conditions. The Williamson ether synthesis provides a conceptual basis for the formation of this group, involving the reaction of an alkoxide with an alkyl halide.[9][10][11] This highlights the stability of the ether bond under neutral and basic conditions.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of **2-(Ethoxymethyl)furan**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of **2-(Ethoxymethyl)furan**.

Chemical Structure Diagram

The following diagram provides a 2D representation of the chemical structure of **2-(Ethoxymethyl)furan**.

Caption: 2D Chemical Structure of **2-(Ethoxymethyl)furan**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(ETHOXYMETHYL)FURAN | 6270-56-0 [chemicalbook.com]
- 2. 2-(Ethoxymethyl)furan | 6270-56-0 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-(ETHOXYMETHYL)FURAN(6270-56-0) ¹H NMR spectrum [chemicalbook.com]
- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 7. m.youtube.com [m.youtube.com]
- 8. Furan - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Ethoxymethyl)furan: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219279#2-ethoxymethyl-furan-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com